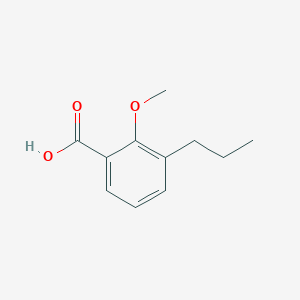

2-Methoxy-3-propylbenzoic acid

Description

Significance of Benzoic Acid Derivatives in Chemical Research

Benzoic acid and its derivatives are a cornerstone in organic chemistry, serving as versatile scaffolds and key intermediates in the synthesis of a wide array of organic compounds. ontosight.aipreprints.org These derivatives are characterized by a benzene (B151609) ring attached to a carboxylic acid group, with various substituents altering their chemical and physical properties. ontosight.ai This structural motif is prevalent in numerous molecules of medicinal and industrial importance. For instance, the strategic placement of different functional groups on the benzoic acid core can significantly influence a molecule's biological activity, leading to the development of novel therapeutic agents. ontosight.aipreprints.org Research has shown that substituted benzoic acids are integral to the creation of compounds with antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai Furthermore, they are crucial starting materials for synthesizing products like phenols and are found in various natural products with significant biological activities, such as vanillin (B372448) and gallic acid. preprints.org

Overview of Aromatic Carboxylic Acids: Structure and Reactivity Paradigms

Aromatic carboxylic acids are organic compounds featuring one or more carboxyl groups (-COOH) directly bonded to an aromatic ring. numberanalytics.comvedantu.com This direct attachment imparts a unique set of properties that distinguish them from their aliphatic counterparts. vedantu.com The carboxyl group is planar and can engage in hydrogen bonding, which generally leads to higher melting and boiling points compared to similar aromatic hydrocarbons. numberanalytics.com

The reactivity of aromatic carboxylic acids is twofold. They exhibit the typical reactions of a carboxylic acid, such as esterification and amide formation. numberanalytics.com Simultaneously, the aromatic ring can undergo electrophilic substitution reactions. vedantu.combritannica.com However, the carboxyl group is electron-withdrawing and deactivating, meaning these substitutions occur less readily than in benzene itself. vedantu.combritannica.com It also directs incoming electrophiles to the meta position. vedantu.combritannica.com The acidity of aromatic carboxylic acids is a key characteristic, influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups tend to increase acidity, while electron-donating groups decrease it. slideshare.netnih.gov

Contextualizing 2-Methoxy-3-propylbenzoic Acid within Substituted Aromatic Systems

This compound is a specific example of a disubstituted benzoic acid. Its structure features a methoxy (B1213986) group (-OCH3) at the ortho position and a propyl group (-CH2CH2CH3) at the meta position relative to the carboxylic acid. The interplay of these substituents on the benzene ring dictates its specific chemical properties and reactivity. The methoxy group, being electron-donating through resonance but electron-withdrawing inductively, and the alkyl propyl group, being weakly electron-donating, create a unique electronic environment on the aromatic ring. This substitution pattern influences its acidity, solubility, and potential for further chemical modification.

Scope and Objectives of Research on this compound

Research on this compound and related compounds often centers on its potential as an intermediate in organic synthesis. For example, similar structures like 2-methyl-3-methoxybenzoic acid are noted as important intermediates in the production of insecticides. google.comgoogle.com The specific arrangement of the methoxy and propyl groups can be of interest in structure-activity relationship (SAR) studies, where researchers investigate how modifications to a chemical structure affect its biological or chemical activity. nih.gov The synthesis of such specifically substituted benzoic acids is also a field of study, with various routes being explored to achieve the desired substitution pattern efficiently. google.comgoogle.com

Interactive Data Tables

Below are interactive tables detailing the chemical properties and identifiers for this compound and related compounds.

Structure

2D Structure

3D Structure

Properties

CAS No. |

98117-02-3 |

|---|---|

Molecular Formula |

C11H14O3 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-methoxy-3-propylbenzoic acid |

InChI |

InChI=1S/C11H14O3/c1-3-5-8-6-4-7-9(11(12)13)10(8)14-2/h4,6-7H,3,5H2,1-2H3,(H,12,13) |

InChI Key |

QNRDKBXSCGZZFV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C(=CC=C1)C(=O)O)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxy 3 Propylbenzoic Acid

Classical Approaches to Substituted Benzoic Acid Synthesis

Classical methods for synthesizing substituted benzoic acids like 2-Methoxy-3-propylbenzoic acid have traditionally relied on a series of well-established organic reactions. These approaches typically involve the sequential introduction of the desired functional groups onto a benzene (B151609) ring.

Oxidation Reactions for Carboxylic Acid Formation

A common and fundamental method for introducing a carboxylic acid group onto an aromatic ring is through the oxidation of an alkyl substituent. numberanalytics.commasterorganicchemistry.com For the synthesis of this compound, a suitable precursor would be 1-methoxy-2-propyl-3-methylbenzene. The methyl group at the 3-position can be oxidized to a carboxylic acid.

Strong oxidizing agents are typically employed for this transformation. Potassium permanganate (B83412) (KMnO4) is a widely used reagent for the oxidation of alkylbenzenes. masterorganicchemistry.comcommonorganicchemistry.com The reaction is usually carried out in an aqueous solution, sometimes with a co-solvent to improve solubility. commonorganicchemistry.com It is important to note that the alkyl group to be oxidized must possess a benzylic hydrogen. ucalgary.ca Therefore, a methyl, primary, or secondary alkyl group can be oxidized, while a tertiary alkyl group will not react under these conditions. ucalgary.ca The reaction proceeds through a free-radical mechanism at the benzylic position. numberanalytics.com

Another industrial method involves the partial oxidation of toluene (B28343) with oxygen, catalyzed by cobalt or manganese naphthenates. chemicalbook.com While this is a general method for producing benzoic acid, it can be adapted for substituted toluenes.

A summary of common oxidizing agents for alkylbenzene oxidation is presented below:

| Oxidizing Agent | Typical Conditions | Notes |

| Potassium Permanganate (KMnO4) | Aqueous, often with heat | A strong and common oxidizing agent. commonorganicchemistry.com |

| Chromium Trioxide (CrO3) | Acetic acid or other solvents | A strong oxidizing agent. |

| Nitric Acid (HNO3) | Concentrated, with heat | Can also lead to nitration of the aromatic ring. |

| Oxygen (O2) with Catalysts | High temperature and pressure | Often used in industrial processes with catalysts like cobalt and manganese salts. chemicalbook.comgoogle.com |

Electrophilic Aromatic Substitution Strategies for Alkyl and Methoxy (B1213986) Moieties

Electrophilic aromatic substitution (SEAr) is a cornerstone of aromatic chemistry and a key strategy for introducing alkyl and methoxy groups onto a benzene ring. wikipedia.orgmasterorganicchemistry.com The synthesis of this compound could conceivably start from a simpler aromatic compound, with the substituents added sequentially.

The methoxy group (-OCH3) is an activating, ortho-, para-directing group. libretexts.org This means it increases the rate of electrophilic aromatic substitution and directs incoming electrophiles to the positions ortho and para to it. Conversely, the carboxylic acid group (-COOH) is a deactivating, meta-directing group. libretexts.org The propyl group is a weakly activating, ortho-, para-directing group.

A plausible synthetic route could involve the Friedel-Crafts alkylation of anisole (B1667542) (methoxybenzene) to introduce the propyl group. However, Friedel-Crafts alkylations are prone to issues such as polyalkylation and carbocation rearrangements. A Friedel-Crafts acylation followed by reduction would provide a more controlled method to introduce the propyl group. For instance, acylation of anisole with propanoyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3) would yield a ketone, which can then be reduced to the propyl group.

The final step would be the introduction of the carboxylic acid group. As mentioned earlier, this could be achieved by the oxidation of a pre-existing methyl group. Alternatively, a Grignard reaction offers another route. For example, starting with a brominated precursor, a Grignard reagent can be formed and then reacted with carbon dioxide to yield the carboxylic acid. wikipedia.org

Nucleophilic Aromatic Substitution Routes for Methoxy Group Introduction

Nucleophilic aromatic substitution (SNAr) provides another pathway for introducing a methoxy group. wikipedia.org This reaction typically requires an aromatic ring that is activated by electron-withdrawing groups and has a good leaving group (like a halide) at the position of substitution. wikipedia.org

For the synthesis of this compound, a potential precursor could be a di-halogenated benzoic acid derivative. The methoxy group can be introduced by reacting the substrate with a methoxide (B1231860) source, such as sodium methoxide (NaOCH3). prepchem.com The presence of the electron-withdrawing carboxylic acid group would facilitate the nucleophilic attack. However, the position of the leaving group relative to the activating group is crucial. The reaction is most effective when the leaving group is ortho or para to a strong electron-withdrawing group. wikipedia.org

Recent developments have shown that even methoxy groups on unactivated arenes can be displaced by nucleophiles under specific conditions, such as using a sodium hydride-iodide composite. ntu.edu.sg While not a classical approach, it highlights the expanding scope of nucleophilic aromatic substitution.

Modern Catalytic Synthesis Strategies

Modern synthetic chemistry has increasingly focused on the development of more efficient and selective catalytic methods. Transition metal-catalyzed reactions, particularly C-H functionalization, have emerged as powerful tools for the synthesis of complex molecules like substituted benzoic acids.

Transition Metal-Catalyzed C-H Functionalization for Aromatic Acid Synthesis

Transition metal-catalyzed C-H functionalization allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering a more atom- and step-economical approach compared to classical methods. nih.govrsc.org

In the context of substituted benzoic acids, the carboxylic acid group can act as a directing group, guiding the transition metal catalyst to a specific C-H bond, typically at the ortho position. rsc.orgresearchgate.net This directed C-H activation strategy enables the selective functionalization of the C-H bond adjacent to the carboxylate.

Palladium (Pd) and rhodium (Rh) are common catalysts for these transformations. nih.govresearchgate.net For instance, Pd(II)-catalyzed ortho-C-H olefination and acetoxylation of benzoic acid derivatives have been reported. nih.gov While ortho-functionalization is well-established, meta-C-H functionalization has been a significant challenge due to the inherent directing nature of the carboxylate group. nih.govresearchgate.net However, recent studies have demonstrated successful meta-C-H functionalization of benzoic acid derivatives using specialized directing groups. nih.govresearchgate.net

The synthesis of this compound via a directed C-H activation strategy could potentially start from 2-methoxybenzoic acid. The challenge would be to achieve selective C-H activation at the 3-position for the introduction of the propyl group. This would likely require a catalyst system that can overcome the directing effect of the methoxy group and favor the position adjacent to the carboxylate.

Research has shown that various coupling partners can be used in these C-H activation reactions, including alkenes, alkynes, and organoboron reagents. rsc.org This versatility allows for the introduction of a wide range of substituents onto the benzoic acid scaffold.

Palladium-Catalyzed Reactions for Aromatic Functionalization

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling a wide array of transformations, including the formation of carbon-carbon bonds. In the context of synthesizing this compound, palladium catalysis can be utilized for the direct ortho-alkylation of a 2-methoxybenzoic acid derivative.

The mechanism of these reactions often involves the coordination of the palladium catalyst to a directing group on the substrate, which in this case would be the carboxylic acid or methoxy group. This coordination facilitates the activation of a nearby C-H bond, leading to the formation of a palladacycle intermediate. This intermediate can then react with an alkylating agent, such as an alkyl halide, to introduce the propyl group. nih.govnih.gov The final step involves the regeneration of the palladium catalyst, completing the catalytic cycle.

While the direct alkylation of C-H bonds with alkyl halides using palladium catalysis can be challenging, recent advancements have shown promise. nih.gov The use of specific ligands and additives can significantly influence the efficiency and selectivity of these reactions. For instance, the choice of base and solvent can be critical in achieving the desired transformation while minimizing side reactions. nih.gov

A notable challenge in palladium-catalyzed C-H activation is the potential for the catalyst to be deactivated or for undesired side reactions to occur. proceedings.science However, ongoing research continues to develop more robust and efficient catalyst systems to overcome these limitations. nih.gov

Table 1: Key Features of Palladium-Catalyzed C-H Alkylation

| Feature | Description |

| Catalyst | Typically a Pd(II) species, such as Pd(OAc)2 or PdCl2. nih.govresearchgate.net |

| Directing Group | The carboxylic acid or methoxy group directs the functionalization to the ortho position. |

| Alkylating Agent | An alkyl halide, such as 1-chloropentane, can be used. nih.gov |

| Key Intermediate | A palladacycle is formed through C-H activation. |

| Challenges | Catalyst deactivation and side reactions can occur. proceedings.science |

Iridium-Catalyzed Ortho-Functionalization of Benzoic Acids

Iridium catalysts have emerged as powerful tools for the ortho-functionalization of benzoic acids. These catalysts can operate under mild conditions and often exhibit high selectivity. acs.org A key strategy involves the iridium-catalyzed iodination of the benzoic acid at the ortho position. acs.org This iodinated intermediate can then serve as a handle for subsequent cross-coupling reactions to introduce the propyl group.

The iridium-catalyzed C-H iodination typically utilizes a simple iridium complex and an iodine source, such as N-iodosuccinimide (NIS). acs.org The reaction often proceeds in a fluorinated alcohol solvent, which plays a crucial role in promoting the catalytic activity. acs.org A proposed mechanism involves a rate-limiting metalation step, followed by iodination through an Ir(III)/Ir(V) catalytic cycle. acs.org

One of the significant advantages of this method is the ability to achieve mono-iodination with high regioselectivity, even in substrates with multiple ortho C-H positions. acs.org The resulting ortho-iodinated benzoic acid is a versatile intermediate that can be subjected to various cross-coupling reactions, as discussed in the following section.

Cross-Coupling Reactions in Benzoic Acid Derivative Synthesis

Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different chemical groups with the aid of a metal catalyst. These reactions are highly versatile and have become indispensable for the synthesis of a wide range of organic molecules, including complex pharmaceuticals and materials. For the synthesis of this compound, cross-coupling reactions provide a powerful means to introduce the propyl group onto a pre-functionalized aromatic ring.

One of the most widely used cross-coupling reactions is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govresearchgate.net In the context of synthesizing this compound, this could involve the coupling of an ortho-halo-2-methoxybenzoic acid derivative with a propylboronic acid or its ester. The Suzuki-Miyaura reaction is known for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of many boronic acids. nih.gov

Another powerful cross-coupling method is the Negishi coupling, which utilizes an organozinc reagent as the nucleophilic partner. wikipedia.orgorganic-chemistry.org This reaction is also typically catalyzed by palladium or nickel complexes and is known for its high functional group tolerance and the ability to couple a wide range of organic fragments. wikipedia.org The synthesis of this compound via a Negishi coupling would involve reacting an ortho-halo-2-methoxybenzoic acid with a propylzinc reagent.

The general catalytic cycle for these cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com In the oxidative addition step, the palladium(0) catalyst reacts with the organic halide to form a palladium(II) intermediate. In the transmetalation step, the organic group from the organoboron or organozinc reagent is transferred to the palladium center. Finally, in the reductive elimination step, the two organic groups are coupled together to form the desired product, and the palladium(0) catalyst is regenerated. youtube.com

Table 2: Comparison of Suzuki-Miyaura and Negishi Coupling Reactions

| Reaction | Organometallic Reagent | Catalyst | Key Advantages |

| Suzuki-Miyaura | Organoboron (e.g., propylboronic acid) nih.govaudreyli.com | Palladium nih.gov | Mild conditions, high functional group tolerance, commercially available reagents. nih.gov |

| Negishi | Organozinc (e.g., propylzinc halide) wikipedia.orgorganic-chemistry.org | Palladium or Nickel wikipedia.org | High functional group tolerance, couples a wide range of organic fragments. wikipedia.org |

Green Chemistry and Sustainable Synthetic Pathways

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce the environmental impact of chemical processes. This includes the use of renewable feedstocks, the development of more efficient and less hazardous reactions, and the minimization of waste. For the synthesis of this compound, several green and sustainable approaches are being explored.

Valorization of Lignocellulosic Biomass as a Precursor

Lignocellulosic biomass, a non-edible and abundant renewable resource, is a promising alternative to petroleum-based feedstocks for the production of chemicals. ncsu.eduaalto.fimpg.de Lignin (B12514952), a major component of lignocellulosic biomass, is a complex polymer of aromatic subunits that can be broken down to produce valuable aromatic compounds. nih.gov Research is focused on developing efficient methods for the depolymerization of lignin and the selective conversion of the resulting monomers into target molecules like benzoic acid derivatives. nih.gov

The valorization of lignocellulosic biomass involves pretreatment to separate the main components (cellulose, hemicellulose, and lignin), followed by catalytic conversion of these fractions into desired chemicals. aalto.fi While challenges remain in achieving high selectivity and yields for specific aromatic compounds from the complex mixture derived from lignin, this approach holds significant potential for the sustainable production of this compound and other valuable chemicals. ncsu.edu

Oxidative Processes (e.g., AMOCO Process) for Carboxylic Acid Formation

The formation of the carboxylic acid group is a key step in the synthesis of benzoic acid derivatives. Industrial processes often rely on the oxidation of alkyl-substituted aromatic compounds. The AMOCO process, for example, is a well-established industrial method for the production of terephthalic acid from p-xylene, which involves the liquid-phase air oxidation catalyzed by a mixture of cobalt and manganese salts with a bromide promoter. researchgate.nettaylorfrancis.com

While the direct application of the AMOCO process to produce this compound from a corresponding precursor might be challenging due to the specific substitution pattern, the underlying principles of controlled oxidation of an alkyl side chain to a carboxylic acid are relevant. Research into cleaner and more efficient oxidation technologies, potentially using heterogeneous catalysts or alternative oxidants like hydrogen peroxide, aligns with the goals of green chemistry. researchgate.net

Multi-Step Sequences from Bio-Derived Feedstocks

The synthesis of this compound from bio-derived feedstocks can be envisioned through multi-step reaction sequences that combine biocatalytic and chemocatalytic transformations. acs.org For instance, biomass can be a source of simple aromatic building blocks through fermentation or other biotechnological processes. tu-braunschweig.de These bio-derived precursors can then be further functionalized using the catalytic methods described earlier, such as C-H activation or cross-coupling reactions, to introduce the methoxy and propyl groups and the carboxylic acid functionality.

Developing economically viable and efficient multi-step pathways from biomass requires careful optimization of each reaction step and the integration of different catalytic systems. researchgate.net The goal is to create a sustainable and circular process where renewable resources are converted into valuable chemicals with minimal environmental impact.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is a critical step in the synthesis of this compound to ensure high yields, purity, and cost-effectiveness. This process involves a systematic investigation of various reaction parameters, including temperature, reaction time, catalyst loading, and the nature of solvents and reagents. While specific optimization studies for this compound are not extensively documented in publicly available literature, valuable insights can be drawn from established protocols for structurally similar compounds, such as 2-methyl-3-methoxybenzoic acid. google.comgoogle.com

A plausible and efficient route for the synthesis of this compound involves the ortho-lithiation of 1-methoxy-2-propylbenzene (B3047249) followed by carboxylation, or a Grignard-based approach. The optimization of such a process would typically involve the following considerations:

Influence of Temperature and Reaction Time:

The formation of the organometallic intermediate, whether through lithiation or a Grignard reaction, is highly temperature-dependent. The initial formation of the Grignard reagent from an appropriate halo-substituted precursor (e.g., 2-bromo-1-methoxy-3-propylbenzene) with magnesium is typically initiated at a slightly elevated temperature and then maintained at a controlled temperature to ensure a steady reaction rate and minimize side reactions. Subsequent carboxylation with carbon dioxide is generally performed at low temperatures to enhance selectivity and yield. For instance, in analogous syntheses, the Grignard reaction might be maintained at temperatures between 30°C and 60°C, while the carboxylation step is often carried out between 0°C and 20°C. google.com The reaction time for each step is also crucial; prolonged reaction times may lead to the formation of byproducts, while insufficient time can result in incomplete conversion.

Effect of Solvents and Reagents:

The choice of solvent is paramount in organometallic reactions. Anhydrous ethers, such as diethyl ether or tetrahydrofuran (B95107) (THF), are commonly employed for Grignard reactions due to their ability to solvate the magnesium complex and their relative inertness under the reaction conditions. google.com The concentration of the reagents also plays a significant role. A higher concentration might increase the reaction rate but could also lead to solubility issues or an increase in side product formation. The purity of the magnesium and the absence of moisture are critical for the successful formation of the Grignard reagent.

Catalyst Selection and Loading (for cross-coupling approaches):

Should a Suzuki coupling approach be employed to form the C-C bond between the aromatic ring and the propyl group, the choice of the palladium catalyst and ligand is a key optimization parameter. Catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ with various phosphine (B1218219) ligands are commonly used. youtube.comlibretexts.org The catalyst loading is typically kept low (e.g., 0.5-5 mol%) to balance efficiency and cost. The selection of the base (e.g., Na₂CO₃, K₂CO₃, or an organic base) and the solvent system (e.g., toluene/water, dioxane/water) are also critical variables that require optimization to achieve high coupling yields. youtube.comlibretexts.org

Illustrative Data on Optimization:

To exemplify the optimization process, the following data tables present hypothetical yet plausible research findings for the synthesis of this compound via a Grignard reaction, based on methodologies reported for similar compounds. google.com

Table 1: Optimization of Grignard Reaction Temperature for the Formation of the Intermediate

| Entry | Temperature (°C) | Reaction Time (h) | Yield of Intermediate (%) |

| 1 | 25 | 2 | 65 |

| 2 | 40 | 2 | 85 |

| 3 | 50 | 2 | 92 |

| 4 | 60 | 2 | 88 (with byproduct formation) |

This table illustrates the effect of temperature on the yield of the Grignard intermediate. A temperature of 50°C appears optimal for this hypothetical reaction.

Table 2: Optimization of Carboxylation Conditions

| Entry | Grignard Intermediate (from Table 1, Entry 3) | CO₂ Source | Temperature (°C) | Yield of this compound (%) |

| 1 | Yes | Gaseous CO₂ | 25 | 75 |

| 2 | Yes | Gaseous CO₂ | 0 | 90 |

| 3 | Yes | Dry Ice | -78 | 95 |

| 4 | Yes | Dry Ice | 0 | 93 |

This table demonstrates that using dry ice as the carbon dioxide source at a low temperature of -78°C provides the highest yield for the final product in this illustrative synthesis.

By systematically varying these parameters, researchers can identify the optimal conditions that lead to the highest possible yield and purity of this compound. The findings from such optimization studies are crucial for the efficient and scalable production of this compound for its potential applications in various fields of chemical research and development.

Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 3 Propylbenzoic Acid

Reactivity of the Carboxylic Acid Functional Group

The reactivity of 2-Methoxy-3-propylbenzoic acid is fundamentally dictated by its carboxylic acid functional group and the substituents on the aromatic ring. The interplay between the carboxyl group, the electron-donating methoxy (B1213986) group, and the weakly electron-donating propyl group influences its behavior in various chemical transformations.

Esterification and Amidation Reactions

Esterification: this compound can undergo esterification with alcohols in the presence of an acid catalyst, a reaction typical of carboxylic acids. The reaction involves the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid, followed by the elimination of water to form the corresponding ester. The rate of this reaction can be influenced by steric hindrance around the carboxylic acid group. In the case of this compound, the presence of the methoxy group at the ortho position may exert some steric hindrance, potentially slowing the reaction compared to an unsubstituted benzoic acid.

Commonly used methods for esterification include the Fischer esterification, which involves heating the carboxylic acid and alcohol with a strong acid catalyst like sulfuric acid.

Amidation: The formation of amides from this compound can be achieved by reacting it with an amine. This reaction typically requires the activation of the carboxylic acid, as the amine is a weaker nucleophile than an alcohol. Common methods involve converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an acid anhydride, which is then reacted with the amine. Direct amidation by heating the carboxylic acid with an amine is possible but often requires high temperatures and results in the formation of a stable ammonium carboxylate salt. The use of coupling agents is a more modern and efficient approach to amide bond formation. Niobium(V) oxide has been shown to be an effective reusable Lewis acid catalyst for the direct amidation of a range of carboxylic acids with amines. researchgate.net

Reduction Pathways to Alcohols and Aldehydes

The carboxylic acid group of this compound can be reduced to a primary alcohol or an aldehyde using specific reducing agents.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to primary alcohols. libretexts.org The reaction proceeds via the formation of a lithium carboxylate salt, which is then further reduced. Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org Therefore, the reduction of this compound with LiAlH₄ would yield (2-methoxy-3-propylphenyl)methanol.

Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more easily reduced than the starting carboxylic acid. This transformation requires the use of specialized and milder reducing agents. One common method involves the conversion of the carboxylic acid to a derivative, such as an acid chloride or an ester, which can then be reduced to the aldehyde using reagents like lithium tri-tert-butoxyaluminum hydride. More modern methods for the direct conversion of carboxylic acids to aldehydes have been developed, for instance, using a nickel precatalyst with dimethyl dicarbonate as an activator and diphenylsilane as the reductant. organic-chemistry.org

Acidity and Proton Transfer Equilibria in Solution and Gas Phase

The acidity of this compound is a critical property influenced by the electronic effects of its substituents and their positions on the benzene (B151609) ring.

The acidity of a substituted benzoic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups stabilize the anion by delocalizing the negative charge, thereby increasing acidity. Conversely, electron-donating groups destabilize the anion and decrease acidity.

In this compound, we have two substituents to consider:

Methoxy Group (-OCH₃): This group exhibits a dual electronic effect. It has an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom. stackexchange.comviu.ca It also has a strong electron-donating resonance effect (+R or +M) due to the lone pairs on the oxygen atom that can be delocalized into the aromatic ring. stackexchange.comresearchgate.net When positioned ortho or para to the carboxylic acid, the +R effect generally dominates, leading to a decrease in acidity compared to benzoic acid. stackexchange.com

Propyl Group (-CH₂CH₂CH₃): This alkyl group is generally considered to be weakly electron-donating through an inductive effect (+I).

The net effect on the acidity of this compound is a combination of these effects. The electron-donating character of both the methoxy (via resonance) and propyl (via induction) groups would be expected to decrease the acidity of the molecule compared to benzoic acid.

Substituents in the ortho position of benzoic acid often exert an influence on acidity that is not solely explained by their electronic effects. This is known as the "ortho-effect". wikipedia.orgbyjus.com Generally, most ortho-substituted benzoic acids are stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent. wikipedia.orgbyjus.com

The primary reason for the ortho-effect is steric hindrance. wikipedia.org The ortho substituent can force the carboxylic acid group to twist out of the plane of the benzene ring. wikipedia.org This twisting disrupts the resonance between the carboxyl group and the aromatic ring, which in the case of benzoic acid itself, is a destabilizing factor for the carboxylate anion. By inhibiting this resonance, the ortho substituent can lead to an increase in acidity.

In the case of 2-methoxybenzoic acid, theoretical calculations have suggested the presence of an intramolecular hydrogen bond between the ortho-methoxy group and the carboxylic acid hydrogen, which can moderately affect its acidity. rsc.orgrsc.org This interaction can influence the proton transfer equilibrium. The pKa of 2-methoxybenzoic acid is approximately 4.09, which is slightly more acidic than benzoic acid (pKa ≈ 4.2). quora.comstackexchange.com The increased acidity, despite the presence of an electron-donating methoxy group, is a manifestation of the ortho-effect. The presence of the additional propyl group at the 3-position in this compound would further contribute to the steric environment around the carboxylic acid, likely reinforcing the ortho-effect.

Reactivity of the Aromatic Ring System

The methoxy and propyl substituents on the benzene ring of this compound direct the regioselectivity of electrophilic aromatic substitution reactions and influence the ring's susceptibility to nucleophilic attack.

The carboxylic acid group is a deactivating, meta-directing group for electrophilic aromatic substitution. libretexts.org The methoxy group is a strongly activating, ortho, para-directing group due to its powerful +R effect. libretexts.org The propyl group is a weakly activating, ortho, para-directing group.

In this compound, the directing effects of the three substituents must be considered collectively. The powerful activating and ortho, para-directing effect of the methoxy group will be the dominant influence. The available positions for electrophilic attack are C4, C5, and C6.

Position 4 (para to the methoxy group): This position is activated by the methoxy group.

Position 6 (ortho to the methoxy group): This position is also activated by the methoxy group, but may be sterically hindered by the adjacent propyl group.

Position 5 (meta to the methoxy and propyl groups, and ortho to the carboxylic acid): This position is deactivated by the carboxylic acid group.

Therefore, electrophilic aromatic substitution on this compound is most likely to occur at the C4 position, which is electronically activated by the methoxy group and less sterically hindered than the C6 position.

Nucleophilic aromatic substitution (SNA) on the ring of this compound is generally unlikely. This type of reaction typically requires the presence of strong electron-withdrawing groups (like a nitro group) to activate the ring towards nucleophilic attack, which are absent in this molecule. chemistrysteps.commasterorganicchemistry.com The electron-donating nature of the methoxy and propyl groups further deactivates the ring for this type of reaction.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the cumulative electronic and steric effects of the three existing substituents: the methoxy (-OCH₃) group, the propyl (-CH₂CH₂CH₃) group, and the carboxylic acid (-COOH) group. Substituents on a benzene ring can be classified as either activating or deactivating, and as ortho-, para- or meta-directors, which determines the position of substitution for an incoming electrophile. ijrar.org

Methoxy Group (-OCH₃) at C2: The methoxy group is a strong activating group. Due to the resonance effect, the lone pairs on the oxygen atom donate electron density into the aromatic ring, particularly at the ortho and para positions. This makes the ring more nucleophilic and stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the substitution. masterorganicchemistry.com Consequently, the methoxy group is a powerful ortho-, para-director.

Propyl Group (-CH₂CH₂CH₃) at C3: As an alkyl group, the propyl substituent is a weak activating group. It donates electron density primarily through an inductive effect, stabilizing the arenium ion intermediate. It also acts as an ortho-, para-director. chemistrytalk.org

Carboxylic Acid Group (-COOH) at C1: The carboxylic acid group is a deactivating group. Both through induction and resonance, it withdraws electron density from the aromatic ring, making it less reactive towards electrophiles. chemistrytalk.org This destabilizes the arenium ion intermediate. The withdrawal of electron density is most pronounced at the ortho and para positions, making the meta position the least deactivated and thus directing incoming electrophiles to substitute there. chemistrytalk.org

The ultimate substitution pattern is a result of the interplay between these directing effects. The available positions for substitution are C4, C5, and C6.

Attack at C4: This position is ortho to the propyl group and meta to the methoxy group.

Attack at C5: This position is para to the methoxy group and meta to both the carboxylic acid and propyl groups.

Attack at C6: This position is ortho to the carboxylic acid group and para to the propyl group.

The powerful activating and ortho-, para-directing nature of the methoxy group is generally the dominant influence. It strongly favors substitution at its para position (C5). The carboxylic acid group, being a meta-director, also directs towards C5. The propyl group directs towards C4 (ortho) and C6 (para). However, steric hindrance from the adjacent propyl group at C3 may disfavor substitution at the C4 position. Therefore, electrophilic substitution on this compound is predicted to occur predominantly at the C5 position, with potential minor products from substitution at C6.

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Preference |

|---|---|---|---|---|

| -COOH | C1 | Electron-Withdrawing (-I, -R) | Deactivating | Meta (C3, C5) |

| -OCH₃ | C2 | Electron-Donating (+R > -I) | Activating | Ortho, Para (C3, C5) |

| -CH₂CH₂CH₃ | C3 | Electron-Donating (+I) | Activating | Ortho, Para (C2, C4, C6) |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic substitution, SNAr reactions typically require an electron-deficient aromatic ring to facilitate the attack of a nucleophile. masterorganicchemistry.com

The aromatic ring of this compound is rendered relatively electron-rich by the presence of two electron-donating groups (methoxy and propyl). The deactivating carboxylic acid group is not sufficient to make the ring highly susceptible to classical SNAr, which proceeds via an addition-elimination mechanism forming a negatively charged Meisenheimer intermediate. masterorganicchemistry.comnih.gov For this pathway to be viable, strong electron-withdrawing groups (such as nitro groups) are typically required to be positioned ortho or para to a good leaving group. masterorganicchemistry.com

Despite these challenges, nucleophilic substitution could potentially occur under specific, forcing conditions through alternative pathways:

SNAr with Strong Nucleophiles: It is conceivable that a very powerful nucleophile could displace the methoxy group, which can act as a leaving group. Studies on other methoxybenzoic acids have shown that organolithium or Grignard reagents can displace an ortho-methoxy group. researchgate.net This reaction is presumed to proceed via precoordination of the organometallic reagent with the substrate, followed by an addition/elimination sequence. researchgate.net

Benzyne Mechanism: In the presence of an exceptionally strong base, such as sodium amide (NaNH₂), a different mechanism, known as the elimination-addition or "benzyne" mechanism, can operate. masterorganicchemistry.comyoutube.com This pathway does not require the ring to be electron-deficient. The mechanism would involve the deprotonation of a ring hydrogen ortho to a potential leaving group (e.g., the methoxy group, although it is not a traditional leaving group for this mechanism). Subsequent elimination would form a highly reactive benzyne intermediate, which is then rapidly attacked by a nucleophile. masterorganicchemistry.com

| Pathway | Required Conditions | Key Intermediate | Plausibility for Substrate |

|---|---|---|---|

| Addition-Elimination (SNAr) | Electron-deficient ring; good leaving group | Meisenheimer Complex (carbanion) | Low, due to electron-donating groups |

| Elimination-Addition (Benzyne) | Very strong base (e.g., NaNH₂); leaving group | Aryne (Benzyne) | Possible under forcing basic conditions |

Oxidation and Reduction of the Aromatic Nucleus

Oxidation: The benzene ring is notably resistant to oxidation by common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate due to the stability conferred by its aromaticity. pressbooks.pub Under normal conditions, these reagents will preferentially oxidize the alkyl side chain rather than the aromatic nucleus itself (see Section 3.3.2). Degradation of the aromatic ring requires much more vigorous conditions, which typically lead to the complete breakdown of the molecule.

Reduction: In contrast to its resistance to oxidation, the aromatic ring can be reduced to a cyclohexane ring through catalytic hydrogenation. This transformation, however, requires more forceful conditions than the hydrogenation of a simple alkene. The reduction of the benzene nucleus in this compound to yield 2-methoxy-3-propylcyclohexanecarboxylic acid necessitates the use of high-pressure hydrogen gas in the presence of a potent catalyst, such as rhodium on carbon (Rh/C) or platinum. pressbooks.pubmsu.edu

Reactivity of the Methoxy and Propyl Substituents

Cleavage Reactions of the Ether Linkage

The methoxy group's ether linkage is one of the more reactive sites on the molecule under specific conditions. Ethers are generally unreactive but can be cleaved by strong acids, most effectively by hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.org Hydrochloric acid (HCl) is typically not effective.

The cleavage of the aryl methyl ether in this compound proceeds via a nucleophilic substitution mechanism. The reaction is initiated by the protonation of the ether oxygen by the strong acid, converting the methoxy group into a good leaving group (methanol). Subsequently, the halide anion (Br⁻ or I⁻), a good nucleophile, attacks the methyl carbon via an SN2 mechanism. libretexts.org This attack occurs at the less sterically hindered alkyl group (methyl vs. the aromatic carbon), resulting in the formation of 2-hydroxy-3-propylbenzoic acid and a methyl halide (methyl bromide or methyl iodide). libretexts.org

Functionalization of the Alkyl Side Chain

The propyl side chain is susceptible to oxidation at the benzylic position—the carbon atom directly attached to the aromatic ring. The presence of the aromatic ring significantly activates the C-H bonds at this position. pressbooks.pub

Treatment of this compound with a strong oxidizing agent, such as hot aqueous potassium permanganate (KMnO₄) or chromic acid, will lead to the oxidation of the entire propyl chain. msu.edu As long as there is at least one hydrogen atom on the benzylic carbon, the entire alkyl chain is oxidized down to a carboxylic acid group (-COOH). pressbooks.pub Therefore, this reaction would convert this compound into 2-methoxy-1,3-benzenedicarboxylic acid. The mechanism of this oxidation is complex and is understood to proceed through the formation of benzylic radical intermediates. pressbooks.pub

| Functional Group | Reaction Type | Typical Reagents | Product |

|---|---|---|---|

| Aromatic Ring | Reduction (Hydrogenation) | H₂, Rh/C or Pt, high pressure | Substituted cyclohexane ring |

| Methoxy Ether | Acidic Cleavage | HBr or HI | Phenol (-OH) and Methyl Halide |

| Propyl Side Chain | Oxidation | KMnO₄, heat | Carboxylic Acid (-COOH) |

Mechanistic Studies of Key Transformations

The primary transformations involving this compound are understood through well-established reaction mechanisms.

Electrophilic Aromatic Substitution: The mechanism proceeds in two steps. First, the π electrons of the aromatic ring act as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex. masterorganicchemistry.com This step is the slow, rate-determining step as it temporarily disrupts aromaticity. The stability of this intermediate is key to the regioselectivity; the activating groups (-OCH₃, -C₃H₇) stabilize the positive charge through resonance or induction, particularly when the attack is at the ortho or para positions. In the second, fast step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic π system and yielding the substituted product. msu.edu

Ether Cleavage: The acidic cleavage of the methoxy group follows an SN2 mechanism.

Protonation: The ether oxygen is protonated by HBr or HI, forming a protonated ether. This makes the attached groups susceptible to nucleophilic attack by converting the -OCH₃ into a better leaving group.

Nucleophilic Attack: The halide ion (I⁻ or Br⁻) acts as a nucleophile and attacks the carbon of the methyl group. The attack occurs at the methyl carbon rather than the sp²-hybridized aromatic carbon due to lower steric hindrance and the unfavorable nature of nucleophilic attack on an aromatic ring in this context. libretexts.orglibretexts.org

Displacement: The C-O bond is broken, yielding 2-hydroxy-3-propylbenzoic acid and the corresponding methyl halide.

Side-Chain Oxidation: The mechanism for the oxidation of the propyl group by permanganate is complex but is known to involve the abstraction of a hydrogen atom from the benzylic carbon. This initial step forms a benzylic radical, which is stabilized by resonance with the aromatic ring. This radical then undergoes further oxidation steps, ultimately leading to the cleavage of the C-C bonds of the side chain and the formation of a carboxylic acid group at the benzylic position. pressbooks.pub

Nucleophilic Aromatic Substitution: The most plausible mechanism for this substrate under forcing conditions is the benzyne (elimination-addition) pathway.

Elimination: A very strong base deprotonates the aromatic ring at a position ortho to a potential leaving group. This is followed by the elimination of the leaving group and the proton, forming a highly strained, reactive aryne intermediate containing a carbon-carbon triple bond within the ring.

Addition: A nucleophile then attacks one of the two carbons of the triple bond in the benzyne intermediate.

Protonation: The resulting carbanion is protonated by a proton source in the reaction mixture to give the final product. masterorganicchemistry.com

Due to a lack of available scientific literature and research data specifically pertaining to the chemical reactivity and mechanistic investigations of this compound, a detailed article that adheres to the requested outline cannot be generated at this time.

Extensive searches for experimental or computational studies on the reaction intermediates, transition states, kinetics, and solvent effects of this compound did not yield specific findings for this particular compound. The available literature focuses on related but structurally distinct molecules, and extrapolating this information would not meet the required standard of scientific accuracy for the specified subject. To provide a thorough and accurate analysis as requested, dedicated research on this compound is necessary.

Advanced Spectroscopic Characterization Methodologies and Theoretical Aspects

Principles of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. It operates on the principle that atomic nuclei with a non-zero magnetic spin, such as ¹H and ¹³C, will align in an applied magnetic field and can absorb electromagnetic radiation at specific frequencies. These frequencies, or chemical shifts, are highly sensitive to the local electronic environment of each nucleus, providing a distinct fingerprint of the molecular structure.

While 1D NMR provides fundamental information about the types and number of protons and carbons, 2D NMR experiments reveal correlations between nuclei, allowing for the unambiguous assembly of the molecular puzzle. foodb.ca

1D NMR Prediction for 2-Methoxy-3-propylbenzoic acid :

¹H NMR : The ¹H spectrum is predicted to show distinct signals for the propyl group (a triplet for the terminal methyl, a sextet for the adjacent methylene (B1212753), and a triplet for the methylene attached to the ring), a singlet for the methoxy (B1213986) group protons, and three signals in the aromatic region corresponding to the protons on the benzene (B151609) ring. The carboxylic acid proton would appear as a broad singlet at a significantly downfield chemical shift.

¹³C NMR : The ¹³C spectrum would display 11 unique signals: three for the propyl group carbons, one for the methoxy carbon, six for the aromatic carbons (four protonated, two quaternary), and one for the carboxyl carbon. Data from the closely related 2-methoxy-3-methylbenzoic acid shows the methoxy carbon at ~62.3 ppm and the carboxyl carbon at ~166.4 ppm. chemicalbook.com

Correlation SpectroscopY (COSY) : This homonuclear experiment maps the coupling relationships between protons, typically over two to three bonds. nist.gov For this compound, COSY would be crucial for confirming the propyl chain's structure by showing cross-peaks between the adjacent methylene and methyl protons. It would also reveal couplings between the vicinal aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC) : This technique correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). nist.gov An HSQC spectrum would definitively assign the ¹³C signals for each protonated carbon of the propyl group and the aromatic ring by correlating them with their attached, and previously assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. nist.gov This is exceptionally powerful for connecting fragments of a molecule. For instance, HMBC would show a correlation from the protons of the methylene group attached to the ring to the aromatic carbons at positions 2, 3, and 4. Crucially, it would also show correlations from the methoxy protons to the C2 carbon and from the aromatic proton at C6 to the carboxyl carbon (C7), confirming the substitution pattern. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) : This experiment identifies nuclei that are close in space, regardless of whether they are bonded. foodb.ca A NOESY spectrum would be expected to show a cross-peak between the methoxy group protons and the protons of the propyl group's benzylic methylene, as well as with the aromatic proton at the C6 position, confirming their spatial proximity around the benzene ring.

The theoretical calculation of NMR chemical shifts using methods like Density Functional Theory (DFT) has become a valuable tool in structural chemistry. hmdb.ca These computational protocols can predict the ¹H and ¹³C chemical shifts for a proposed structure. By comparing the calculated spectrum with the experimental one, a structure can be confirmed or competing isomers can be distinguished. For a molecule like this compound, computational methods could predict the chemical shifts for it and its various isomers (e.g., 2-methoxy-4-propylbenzoic acid, 3-methoxy-2-propylbenzoic acid), with the best match to experimental data confirming the correct structure. Research on benzoic acid has shown that functionals like VWN5 and B3-LYP can yield good results for predicting ¹³C chemical shifts. nist.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: Predicted values are based on standard chemical shift increments and comparison with analogous compounds)

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| -COOH | ~11-13 (s, 1H) | ~167 | H-6 → COOH |

| -OCH₃ | ~3.9 (s, 3H) | ~62 | OCH₃ → C-2 |

| Propyl-CH₂-Ar | ~2.7 (t, 2H) | ~32 | Propyl-CH₂ → C-2, C-3, C-4 |

| Propyl-CH₂- | ~1.6 (m, 2H) | ~24 | Propyl-CH₂ → Propyl-CH₃ |

| Propyl-CH₃ | ~0.9 (t, 3H) | ~14 | Propyl-CH₃ → Propyl-CH₂ |

| Ar-H4 | ~7.1 (d) | ~125 | H-4 → C-2, C-6 |

| Ar-H5 | ~7.2 (t) | ~131 | H-5 → C-1, C-3 |

| Ar-H6 | ~7.5 (d) | ~122 | H-6 → C-2, C-4, COOH |

Mass Spectrometry (MS) Techniques for Molecular Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of a compound and, through fragmentation analysis, offers significant structural information.

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's elemental formula. For this compound (C₁₁H₁₄O₃), the theoretical exact mass of the neutral molecule is 194.0943 Da. The protonated molecule [M+H]⁺ would have a theoretical m/z of 195.1016, and the deprotonated molecule [M-H]⁻ would have an m/z of 193.0870. Observing one of these exact masses in an HRMS experiment would confirm the elemental composition and distinguish it from other formulas with the same nominal mass.

In MS, particularly with techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem MS (MS/MS), molecules fragment in predictable ways based on their structure. The analysis of these fragmentation patterns is key to structural elucidation. Studies on related methoxybenzoic acids have detailed characteristic fragmentation pathways. researchgate.net

For the molecular ion of this compound, [C₁₁H₁₄O₃]⁺˙, key fragmentation pathways would likely include:

Loss of a hydroxyl radical (•OH) : [M - 17]⁺ to form an acylium ion at m/z 177.

Loss of a methoxy radical (•OCH₃) : [M - 31]⁺ to form an ion at m/z 163.

Loss of formaldehyde (B43269) (CH₂O) from the methoxy group via rearrangement, a known pathway for ortho-methoxy substituted aromatics, leading to an ion at m/z 164.

Loss of the carboxyl group (•COOH) : [M - 45]⁺ to form an ion at m/z 149.

Loss of the propyl group (•C₃H₇) : [M - 43]⁺ to form the 2-methoxybenzoic acid cation at m/z 151.

Alpha-cleavage of the propyl group , leading to the loss of an ethyl radical (•C₂H₅) to form a stable benzylic cation at m/z 165.

The specific relative abundances of these fragments can help differentiate it from other isomers. For example, the loss of formaldehyde is often more pronounced in ortho-methoxy isomers compared to meta or para isomers.

Table 2: Predicted Key Mass Fragments for this compound

| m/z (Da) | Proposed Fragment Formula | Proposed Loss from Molecular Ion [M]⁺˙ |

|---|---|---|

| 194 | [C₁₁H₁₄O₃]⁺˙ | Molecular Ion |

| 177 | [C₁₁H₁₃O₂]⁺ | •OH |

| 165 | [C₁₀H₁₃O₂]⁺ | •C₂H₅ (from propyl chain) |

| 163 | [C₁₀H₁₁O₃]⁺ | •OCH₃ |

| 151 | [C₈H₇O₃]⁺ | •C₃H₇ |

| 135 | [C₈H₇O₂]⁺ | •C₃H₇ and O |

| 121 | [C₇H₅O₂]⁺ | •C₃H₇ and •OCH₃ |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Specific bonds and functional groups vibrate at characteristic frequencies, making these techniques excellent for functional group identification.

For this compound, the IR and Raman spectra would be expected to show several key features:

Carboxylic Acid Group : A very broad O-H stretching band in the IR spectrum from approximately 2500 to 3300 cm⁻¹. A strong C=O (carbonyl) stretching vibration typically appears around 1700-1725 cm⁻¹ for aromatic acids.

Methoxy Group : C-H stretching vibrations just below 3000 cm⁻¹ and a characteristic C-O (ether) stretching band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

Propyl Group : Aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (e.g., ~2960, 2870 cm⁻¹).

Aromatic Ring : Aromatic C-H stretching vibrations above 3000 cm⁻¹. C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations in the 750-900 cm⁻¹ region are often diagnostic of the ring substitution pattern.

While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, the symmetric and non-polar vibrations, such as the aromatic ring breathing modes, are often stronger in the Raman spectrum, providing complementary information to the IR spectrum. IR spectra for related compounds like 2-methoxybenzoic acid are well-documented and support these expected frequency ranges. nist.govspectrabase.com

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR) |

|---|---|---|---|

| 3300-2500 | O-H stretch | Carboxylic Acid | Strong, Broad |

| 3100-3000 | C-H stretch | Aromatic | Medium |

| 2960-2850 | C-H stretch | Propyl, Methoxy | Medium-Strong |

| 1725-1700 | C=O stretch | Carboxylic Acid | Very Strong |

| 1600-1450 | C=C stretch | Aromatic Ring | Medium-Variable |

| ~1250 | Asymmetric C-O-C stretch | Aryl Ether | Strong |

| 900-750 | C-H out-of-plane bend | Aromatic Ring | Strong |

Mentioned Compounds

Theoretical Assignment of Vibrational Modes

The vibrational spectrum of this compound is complex, owing to its numerous atoms and low symmetry. A powerful method for assigning its vibrational modes is through theoretical calculations, primarily using Density Functional Theory (DFT). These computational approaches can predict the frequencies and intensities of infrared (IR) and Raman bands, which can then be correlated with experimental spectra of related molecules. nih.govmdpi.com For a molecule of this nature, with 3n-6 vibrational modes (where n is the number of atoms), a detailed theoretical analysis is indispensable for a complete understanding of its dynamics. youtube.com

The vibrational modes can be broadly categorized into several groups:

Carboxylic Acid Group Vibrations: The -COOH group gives rise to several characteristic vibrations. The O-H stretching vibration is typically observed as a broad band in the IR spectrum, often in the range of 3600-3400 cm⁻¹. mdpi.com The exact position is sensitive to hydrogen bonding. The C=O stretching of the carbonyl group is expected to be a strong band in the IR spectrum, generally appearing between 1700 and 1750 cm⁻¹.

Aromatic Ring Vibrations: The benzene ring exhibits a series of characteristic C-H and C-C stretching and bending vibrations. The aromatic C-H stretching vibrations are typically found in the region of 3100-3000 cm⁻¹. mdpi.com The C-C stretching vibrations within the ring usually appear in the 1600-1400 cm⁻¹ range. mdpi.com

Methoxy and Propyl Group Vibrations: The methoxy (-OCH₃) group will have characteristic C-H stretching and bending modes, as well as C-O stretching vibrations. Similarly, the propyl (-CH₂CH₂CH₃) group will contribute its own set of C-H stretching and bending modes.

A theoretical assignment involves calculating the potential energy distribution (PED) for each vibrational mode, which indicates the contribution of different internal coordinates (stretching, bending, etc.) to that specific vibration. mdpi.com This allows for a more precise assignment than simple group frequency correlations.

Table 1: Predicted Vibrational Modes for a Representative Disubstituted Benzoic Acid

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| O-H Stretch | 3600 - 3400 | Carboxylic acid O-H stretching |

| C-H Stretch (Aromatic) | 3100 - 3000 | Aromatic ring C-H stretching |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Propyl and methoxy C-H stretching |

| C=O Stretch | 1750 - 1700 | Carbonyl C=O stretching |

| C-C Stretch (Aromatic) | 1600 - 1400 | Aromatic ring C-C stretching |

| O-H Bend | 1440 - 1395 | Carboxylic acid O-H in-plane bending |

| C-O Stretch | 1320 - 1210 | Carboxylic acid C-O stretching |

| C-H Bend (Aromatic) | 1200 - 900 | Aromatic ring C-H in-plane and out-of-plane bending |

| C-H Bend (Aliphatic) | 1470 - 1370 | Propyl and methoxy C-H bending |

This table is a generalized representation based on typical values for substituted benzoic acids and is intended for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy molecular orbitals (typically π* orbitals). The resulting spectrum provides information about the conjugated system of the molecule.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* transitions of the benzene ring and the carboxyl group. The presence of the methoxy and propyl substituents will influence the position (λmax) and intensity (molar absorptivity, ε) of these bands.

Based on data from related compounds, such as other methoxybenzoic acids and alkyl-substituted benzoic acids, we can anticipate the following features in the UV-Vis spectrum of this compound:

A strong absorption band is likely to appear in the region of 230-250 nm. This band can be attributed to the primary π → π* transition of the benzene ring. For instance, benzoic acid itself exhibits a single UV absorption band at approximately 221 nm. researchgate.net

A weaker absorption band may be observed at longer wavelengths, typically around 270-290 nm. This band is often associated with the secondary π → π* transition of the aromatic system, which is sometimes symmetry-forbidden but can become more allowed due to the presence of substituents.

The methoxy group, being an electron-donating group, is expected to cause a slight red shift (bathochromic shift) of the absorption bands compared to unsubstituted benzoic acid. The propyl group, being a weak electron-donating group, will also contribute to this effect, although to a lesser extent.

Table 2: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition | Expected λmax Range (nm) | Description |

| π → π* (Primary) | 230 - 250 | Strong absorption from the main aromatic transition. |

| π → π* (Secondary) | 270 - 290 | Weaker absorption, influenced by substituents. |

This table provides an estimated range based on the analysis of similar compounds and is subject to solvent effects.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, we can infer its likely solid-state structure by examining the crystal structures of related benzoic acid derivatives. iucr.orgresearchgate.netnih.gov

A key feature of the crystal structure of most carboxylic acids is the formation of centrosymmetric dimers through hydrogen bonding between the carboxyl groups of two molecules. researchgate.net This is a very stable arrangement and is highly likely to be present in the crystal structure of this compound. The O---O distance in such hydrogen bonds is typically around 2.6 Å. iucr.org

Table 3: Anticipated Crystallographic Parameters for this compound

| Parameter | Expected Feature | Rationale |

| Crystal System | Likely Monoclinic or Orthorhombic | Common for substituted benzoic acids. |

| Space Group | Centrosymmetric | Due to the formation of hydrogen-bonded dimers. |

| Key Intermolecular Interaction | Carboxylic acid hydrogen-bonded dimers | A highly favorable and common motif for carboxylic acids. researchgate.net |

| Other Interactions | π-π stacking, van der Waals forces | Expected for aromatic systems to maximize packing density. |

This table presents a prediction based on the known crystal structures of analogous compounds and general principles of crystal engineering.

Computational Chemistry Studies of 2 Methoxy 3 Propylbenzoic Acid

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the properties of molecular systems. For a molecule like 2-Methoxy-3-propylbenzoic acid, DFT calculations can provide deep insights into its structural, electronic, and spectroscopic characteristics. These calculations are typically performed using a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner. iosrjournals.orgresearchgate.net

The first step in the computational study of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule with multiple rotatable bonds, such as the C-C bonds in the propyl group and the C-O bond of the methoxy (B1213986) group, a comprehensive conformational analysis is crucial.

Table 1: Representative Optimized Geometrical Parameters for a Low-Energy Conformer of this compound (Illustrative)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C=O | 1.21 Å |

| C-O (hydroxyl) | 1.35 Å | |

| O-H | 0.97 Å | |

| C-C (ring) | 1.39-1.41 Å | |

| C-O (methoxy) | 1.37 Å | |

| Bond Angle | O=C-O | 122.5° |

| C-C-O (hydroxyl) | 118.0° | |

| C-O-C (methoxy) | 117.5° | |

| Dihedral Angle | C2-C1-C=O | ~180° (planar) or ~0° (planar) |

Note: These values are illustrative and based on typical values for substituted benzoic acids.

The electronic structure of this compound dictates its reactivity and intermolecular interactions. Key insights can be gained from analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. researchgate.netvjst.vn

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. The MEP is invaluable for predicting how the molecule will interact with other chemical species. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the most negative regions are expected around the carbonyl and methoxy oxygen atoms, while the most positive region is associated with the acidic proton of the carboxyl group. researchgate.netdergipark.org.tr

Table 2: Representative Electronic Properties of this compound (Illustrative)

| Property | Calculated Value (DFT/B3LYP) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: These values are illustrative and based on typical values for substituted benzoic acids. researchgate.net

Computational methods can accurately predict various spectroscopic parameters, which can be invaluable for identifying and characterizing the molecule.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.govacs.org These predicted spectra, when compared with experimental data, can help confirm the structure and assign specific resonances to individual atoms in the molecule. acs.orgnih.govrsc.org

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivative of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum can be compared with experimental data to identify characteristic functional group vibrations, such as the O-H stretch of the carboxylic acid and the C=O stretch. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. vjst.vnrsc.org This involves calculating the energies of electronic transitions from the ground state to various excited states. The predicted absorption maxima (λ_max) can help in understanding the electronic transitions within the molecule, often involving π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group. researchgate.netresearchgate.net

Table 3: Representative Predicted Spectroscopic Data for this compound (Illustrative)

| Spectrum | Parameter | Predicted Value |

| ¹³C NMR | Chemical Shift C=O | ~170-175 ppm |

| ¹H NMR | Chemical Shift -COOH | ~10-13 ppm |

| IR | ν(C=O) | ~1700-1750 cm⁻¹ |

| ν(O-H) | ~2500-3300 cm⁻¹ (broad) | |

| UV-Vis | λ_max (π → π*) | ~230 nm, ~280 nm |

Note: These values are illustrative and based on typical values for substituted benzoic acids. nih.govresearchgate.netresearchgate.net

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain through experimental means alone.

For any proposed reaction involving this compound, such as its esterification or decarboxylation, computational methods can be used to locate the transition state (TS) structure. The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. By performing a frequency calculation on the TS geometry, a single imaginary frequency corresponding to the motion along the reaction coordinate confirms its identity.

The energy difference between the reactants and the transition state is the activation energy or energy barrier. researchgate.netajgreenchem.com This barrier is a crucial determinant of the reaction rate. A higher energy barrier corresponds to a slower reaction. For instance, in the esterification of a benzoic acid derivative, calculations can determine the energy barriers for the protonation of the carbonyl oxygen, the nucleophilic attack by the alcohol, and the subsequent proton transfers and water elimination steps. acs.orgresearchgate.netdnu.dp.uatcu.edumdpi.com

By mapping out the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides a detailed understanding of the reaction pathway. Intrinsic Reaction Coordinate (IRC) calculations can be performed starting from the transition state to confirm that it connects the intended reactants and products.

Furthermore, by applying Transition State Theory (TST), the calculated energy barriers can be used to predict theoretical reaction rate constants. These kinetic predictions can then be compared with experimental kinetic data to validate the proposed mechanism. For example, computational studies on the reaction of benzoic acid with radicals have elucidated the preferred sites of attack and the corresponding reaction rates. nih.gov Similarly, the influence of substituents on the reaction rate can be systematically investigated by comparing the calculated energy barriers for a series of related compounds.

Table 4: Representative Calculated Energy Barriers for a Hypothetical Reaction of this compound (Illustrative)

| Reaction Step | Transition State | Calculated Energy Barrier (kcal/mol) |

| Protonation | TS1 | 5-10 |

| Nucleophilic Attack | TS2 | 15-25 |

| Water Elimination | TS3 | 10-15 |

Note: These values are illustrative and based on general mechanistic studies of benzoic acid reactions. researchgate.netnih.gov

Solvent Effects in Computational Modeling

In the computational modeling of this compound, accounting for solvent effects is crucial for accurately predicting its chemical behavior and properties in solution. Solvents can significantly influence molecular geometry, conformational stability, and reactivity through non-specific and specific interactions. Computational chemistry employs various models to simulate these effects, which can be broadly categorized into implicit and explicit solvent models.

Implicit solvent models, such as the Conductor-like Screening Model (COSMO) and the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. These models are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute. For this compound, these models can predict changes in properties like dipole moment and the relative energies of different conformers in various solvents.

Explicit solvent models provide a more detailed and accurate picture by including individual solvent molecules in the simulation. This approach allows for the study of specific interactions, such as hydrogen bonding between the carboxylic acid group of this compound and protic solvent molecules like water or methanol. While computationally more demanding, explicit solvent models are essential for understanding phenomena where direct solute-solvent interactions are dominant.

A hybrid approach, combining an explicit description of the first solvation shell with an implicit model for the bulk solvent, often provides a balance between accuracy and computational cost.

The Kamlet-Taft solvatochromic parameters (α, β, and π) are often used to correlate solvent properties with molecular behavior. stenutz.eudocumentsdelivered.comrsc.org These parameters represent the hydrogen bond donating ability (α), hydrogen bond accepting ability (β), and dipolarity/polarizability (π) of the solvent. stenutz.eu Computational studies can predict how these solvent characteristics influence the properties of this compound. For instance, in solvents with high β values, deprotonation of the carboxylic acid is facilitated, which can be modeled to predict changes in pKa.

Table 1: Predicted Solvent Effects on Properties of this compound

| Solvent | Dielectric Constant (ε) | Kamlet-Taft Parameters | Predicted Effect on Dipole Moment (µ) | Predicted Stabilization of Carboxylate Anion |

| --- | π* | α | β | --- |

| Hexane | 1.88 | -0.08 | 0.00 | 0.00 |

| Toluene (B28343) | 2.38 | 0.54 | 0.00 | 0.11 |

| Acetone | 20.7 | 0.71 | 0.00 | 0.48 |

| Ethanol | 24.5 | 0.54 | 0.83 | 0.77 |

| Water | 80.1 | 1.09 | 1.17 | 0.18 |

Note: This table is generated based on established principles of solvent effects and may not represent experimentally verified data for this compound.

Investigation of Substituent Effects on Chemical Properties

The chemical properties of this compound are significantly influenced by the electronic effects of the methoxy (-OCH₃) and propyl (-CH₂CH₂CH₃) substituents on the benzoic acid core. These effects can be dissected into inductive and resonance contributions, which modulate the electron density of the aromatic ring and the acidity of the carboxylic group.

The methoxy group at the ortho position is known to exert both an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom and a strong electron-donating resonance effect (+R or +M) due to the lone pairs on the oxygen atom that can be delocalized into the aromatic π-system. almerja.netchemistrysteps.com The propyl group at the meta position primarily exhibits a weak electron-donating inductive effect (+I). libretexts.org

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the structural or physicochemical properties of a series of compounds with their reactivity. nih.gov For substituted benzoic acids, QSRR studies often focus on predicting acidity (pKa) based on various molecular descriptors.

For this compound, a QSRR model would consider descriptors that quantify the electronic and steric effects of the methoxy and propyl groups. These descriptors can be calculated using quantum chemical methods and include:

Hammett constants (σ): These empirical constants quantify the electronic effect of a substituent. For the methoxy group at the ortho position, the situation is complex due to steric interactions, while the propyl group at the meta position would have a small negative σ value, indicative of weak electron donation.